molecular formula C21H15F3N4O3S B607691 N-(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}benzyl)-2h-Pyrazolo[3,4-B]pyridine-5-Carboxamide CAS No. 1362151-42-5

N-(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}benzyl)-2h-Pyrazolo[3,4-B]pyridine-5-Carboxamide

Cat. No. B607691
M. Wt: 460.43
InChI Key: LKBHAGGICJWHQQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound could depend on various factors, including the reaction conditions and the presence of other reagents . Without specific context or experimental data, it’s challenging to provide a detailed chemical reactions analysis .

Scientific Research Applications

  • Molecular Conformations and Hydrogen Bonding : Research on closely related pyrazolo[3,4-b]pyridine derivatives has revealed their potential in studying molecular conformations and hydrogen bonding. These compounds can provide insights into molecular interactions and structural analysis (Sagar et al., 2017).

  • Antimicrobial Activity : Some derivatives based on pyrazolo[3,4-b]pyridine have shown promising antimicrobial activities. This application is crucial in developing new antimicrobial agents, which is a significant area in medical research (El‐Emary et al., 2002).

  • Insecticidal Agents : Novel sulfonamide derivatives incorporating a pyrazolo[3,4-b]pyridine moiety have been synthesized and evaluated as insecticidal agents. This indicates their potential use in agricultural sciences for pest control (Soliman et al., 2020).

  • Synthesis of Heterocyclic Compounds : Research has focused on the synthesis of pyrazolo[3,4-b]pyridine derivatives for exploring their properties. Such studies contribute to the field of organic chemistry, specifically in heterocyclic compound synthesis (Quiroga et al., 1999).

  • Development of Novel Polyamides : Studies involving pyrazolo[3,4-b]pyridine derivatives have also contributed to the development of new polyamides with potential industrial applications. These findings are significant in material science and engineering (Liu et al., 2013).

  • Potential Anticancer Agents : Some pyrazolo[3,4-b]pyridine derivatives have been evaluated for their antiproliferative and anticancer activities, indicating their potential application in cancer research and drug development (Rahmouni et al., 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on various factors, including its physical and chemical properties, how it’s used, and how it’s handled and stored . Without specific safety data or hazard information, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound .

properties

IUPAC Name

N-[[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O3S/c22-21(23,24)16-2-1-3-18(9-16)32(30,31)17-6-4-13(5-7-17)10-26-20(29)15-8-14-12-27-28-19(14)25-11-15/h1-9,11-12H,10H2,(H,26,29)(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBHAGGICJWHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)CNC(=O)C3=CN=C4C(=C3)C=NN4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}benzyl)-2h-Pyrazolo[3,4-B]pyridine-5-Carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}benzyl)-2h-Pyrazolo[3,4-B]pyridine-5-Carboxamide
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N-(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}benzyl)-2h-Pyrazolo[3,4-B]pyridine-5-Carboxamide
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N-(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}benzyl)-2h-Pyrazolo[3,4-B]pyridine-5-Carboxamide
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N-(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}benzyl)-2h-Pyrazolo[3,4-B]pyridine-5-Carboxamide
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N-(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}benzyl)-2h-Pyrazolo[3,4-B]pyridine-5-Carboxamide
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N-(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}benzyl)-2h-Pyrazolo[3,4-B]pyridine-5-Carboxamide

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